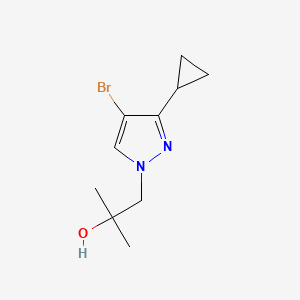
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a bromine atom, a cyclopropyl group, and a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves multiple steps. One common synthetic route includes the bromination of a cyclopropyl-substituted pyrazole, followed by the introduction of a methylpropan-2-ol group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: Research into potential therapeutic applications of this compound includes its use in drug discovery and development, targeting specific molecular pathways.
Industry: The compound may be utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: The presence of a phenyl group instead of a cyclopropyl group can influence the compound’s properties and applications.
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-ethylpropan-2-ol:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Propiedades
Fórmula molecular |
C10H15BrN2O |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(2,14)6-13-5-8(11)9(12-13)7-3-4-7/h5,7,14H,3-4,6H2,1-2H3 |
Clave InChI |
JLSWUCYAPQZIFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


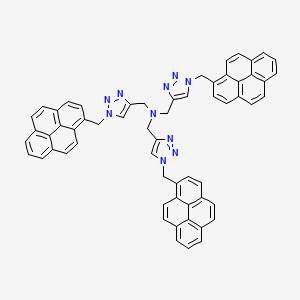
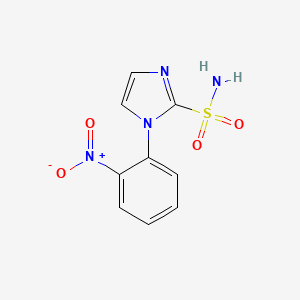


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
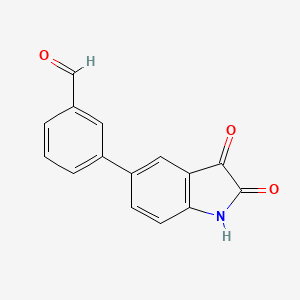
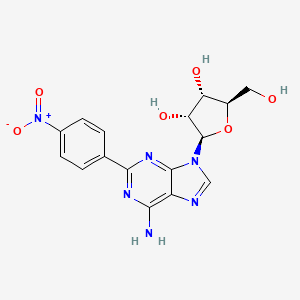
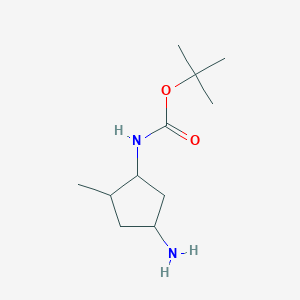

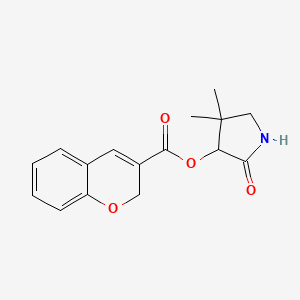
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
